2-(6-Methoxypyridin-3-yl)acetaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,5-6H,4H2,1H3 |
InChI Key |
SIPGAKFPTFFJEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Methoxypyridin 3 Yl Acetaldehyde
Strategies for Constructing the 6-Methoxypyridin-3-yl Moiety
The formation of the 6-methoxypyridin-3-yl scaffold is a critical first step in the synthesis of the target aldehyde. Various methodologies have been developed to achieve this, primarily revolving around the functionalization of pre-existing pyridine (B92270) rings.
Precursor Synthesis and Functionalization of 5-Bromo-2-methoxypyridine (B44785) Derivatives
A common and efficient pathway to the 6-methoxypyridin-3-yl core involves the use of 5-bromo-2-methoxypyridine as a key intermediate. This precursor is readily synthesized from 2,5-dibromopyridine (B19318) through a nucleophilic substitution reaction with sodium methoxide. acs.org The bromine atom at the 5-position of 5-bromo-2-methoxypyridine serves as a versatile handle for a variety of subsequent carbon-carbon bond-forming reactions, making it an ideal starting material for introducing functionality at the 3-position of the pyridine ring.
The reactivity of 5-bromo-2-methoxypyridine is well-documented, and its utility spans across pharmaceutical and agrochemical research. researchgate.net The presence of the methoxy (B1213986) group influences the electronic properties of the pyridine ring, while the bromine atom is amenable to a wide array of metal-catalyzed cross-coupling reactions.
| Precursor | Reagent | Product |
| 2,5-Dibromopyridine | Sodium Methoxide | 5-Bromo-2-methoxypyridine |
Suzuki–Miyaura Cross-Coupling Approaches for Pyridyl Attachment
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. researchgate.net In the context of synthesizing the 6-methoxypyridin-3-yl moiety, this reaction typically involves the coupling of a pyridine-containing boronic acid or boronic ester with a suitable coupling partner. For instance, (6-methoxypyridin-3-yl)boronic acid can be coupled with a variety of organic halides or triflates to introduce the desired pyridyl group onto a larger molecular scaffold. researchgate.netwikipedia.org
Conversely, 5-bromo-2-methoxypyridine can be coupled with a suitable boronic acid or ester to achieve the same outcome. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. researchgate.net
| Pyridine Component | Coupling Partner | Catalyst | Product |
| (6-Methoxypyridin-3-yl)boronic acid | Aryl/Vinyl Halide or Triflate | Palladium Catalyst | Aryl/Vinyl-substituted 6-methoxypyridine |
| 5-Bromo-2-methoxypyridine | Boronic Acid/Ester | Palladium Catalyst | 3-Substituted-6-methoxypyridine |
Directed Ortho-Metalation and Substitution Reactions on Pyridine Rings
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this approach, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For pyridine derivatives, the nitrogen atom itself can act as a directing group, although the presence of other directing groups can provide more specific control.
In the case of methoxypyridines, the methoxy group can also serve as a directing group, guiding lithiation to an adjacent position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. This method offers a direct route to substituted pyridines that might be difficult to access through other means.
Formation of the Acetaldehyde (B116499) Side Chain
Once the 6-methoxypyridin-3-yl moiety is in place, the next critical step is the introduction of the acetaldehyde side chain at the 3-position. Several synthetic strategies can be employed to achieve this transformation.
Hydrolysis of Vinylic or Acetal (B89532) Precursors to Aldehyde
A common and effective method for the synthesis of aldehydes involves the hydrolysis of a more stable precursor, such as a vinyl ether or an acetal. nrochemistry.comresearchgate.net This two-step approach allows for the introduction of the two-carbon side chain under conditions that might not be compatible with a free aldehyde group.
Via a Vinylic Precursor: A vinyl group can be introduced at the 3-position of the 6-methoxypyridine ring through various cross-coupling reactions. For instance, a Stille coupling of 5-bromo-2-methoxypyridine with vinyltributyltin or a Heck reaction with ethylene (B1197577) could be employed. The resulting 3-vinyl-6-methoxypyridine can then be oxidized to the corresponding acetaldehyde. The Wacker oxidation, which utilizes a palladium catalyst and an oxidant such as copper(II) chloride and oxygen, is a well-established method for the conversion of terminal alkenes to methyl ketones, and with modifications, can yield aldehydes. researchgate.netsynarchive.com
Via an Acetal Precursor: Alternatively, a protected acetaldehyde equivalent, such as 2-(bromoethyl)-1,3-dioxolane, can be coupled to the pyridine ring. The resulting acetal can then be hydrolyzed under acidic conditions to reveal the desired acetaldehyde functionality. This approach protects the sensitive aldehyde group during the preceding synthetic steps. cdnsciencepub.com
| Precursor | Reaction | Intermediate | Subsequent Reaction | Final Product |
| 5-Bromo-2-methoxypyridine | Stille or Heck Coupling | 3-Vinyl-6-methoxypyridine | Wacker Oxidation | 2-(6-Methoxypyridin-3-yl)acetaldehyde |
| 5-Bromo-2-methoxypyridine | Coupling with Acetal | 3-(2,2-Dimethoxyethyl)-6-methoxypyridine | Acid Hydrolysis | This compound |
C2 Functionalization of Pyridine Ring for Acetaldehyde Introduction
Another strategy involves the homologation of a pre-existing functional group at the 3-position of the 6-methoxypyridine ring.
From 6-Methoxypyridine-3-carbaldehyde: The corresponding aldehyde, 6-methoxypyridine-3-carbaldehyde, can serve as a starting point for a one-carbon homologation. sigmaaldrich.com The Wittig reaction with methoxymethyltriphenylphosphine would yield an enol ether, which upon acidic hydrolysis, would furnish the desired this compound. acs.org
Alternatively, the Seyferth-Gilbert homologation could be employed to convert the aldehyde into a terminal alkyne. nrochemistry.comyoutube.comwikipedia.org Subsequent hydroboration-oxidation of the alkyne would then yield the target acetaldehyde. nrochemistry.com
From 6-Methoxypyridine-3-carboxylic acid: The Arndt-Eistert homologation provides a method for converting a carboxylic acid to its one-carbon extended homologue. organic-chemistry.orgnrochemistry.com 6-Methoxypyridine-3-carboxylic acid could be converted to its acid chloride, which would then react with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield the homologous carboxylic acid, which could then be reduced to the corresponding alcohol and oxidized to the target acetaldehyde.
| Starting Material | Homologation Reaction | Intermediate | Subsequent Reactions | Final Product |
| 6-Methoxypyridine-3-carbaldehyde | Wittig Reaction | 3-(2-Methoxyvinyl)-6-methoxypyridine | Acid Hydrolysis | This compound |
| 6-Methoxypyridine-3-carbaldehyde | Seyferth-Gilbert Homologation | 3-Ethynyl-6-methoxypyridine | Hydroboration-Oxidation | This compound |
| 6-Methoxypyridine-3-carboxylic acid | Arndt-Eistert Homologation | 2-(6-Methoxypyridin-3-yl)acetic acid | Reduction, Oxidation | This compound |
Optimization of Synthetic Routes
The optimization of synthetic pathways to this compound is pivotal for improving yield, minimizing waste, and ensuring economic viability. This process involves a systematic investigation of reaction parameters to identify the most favorable conditions.
Development of Efficient and Selective Reaction Conditions
The development of efficient and selective reaction conditions is a cornerstone of modern organic synthesis. For a target molecule like this compound, this involves fine-tuning parameters for key transformations, such as a cross-coupling reaction to form the carbon skeleton followed by a selective oxidation.
A hypothetical key step could be a Suzuki-Miyaura coupling between a halo-pyridine precursor, such as 3-Bromo-6-methoxypyridine, and a suitable boron-containing reagent to introduce the two-carbon side chain. Optimization would involve screening various parameters to maximize the yield of the coupled product, a precursor to the final acetaldehyde.
Table 1: Hypothetical Screening of Reaction Conditions for a Suzuki-Miyaura Coupling Precursor
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 90 | 88 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 100 | 65 |
Note: This data is illustrative and represents a typical optimization workflow for a cross-coupling reaction that could be employed in the synthesis of a precursor.
The results would guide the selection of the optimal catalyst-ligand system, base, and solvent, leading to a more efficient and robust process. Subsequent steps, such as the oxidation of an alcohol or alkene precursor to the desired acetaldehyde, would undergo a similar rigorous optimization process.
Evaluation of Catalytic Systems in Synthesis (e.g., Micellar Catalysis)
The evaluation of novel catalytic systems is crucial for advancing synthetic efficiency and sustainability. Micellar catalysis, which utilizes surfactants to create nanoreactors in water, has emerged as a powerful green chemistry tool. nih.govrsc.org This approach can enhance reaction rates and facilitate the use of water as a solvent, reducing reliance on volatile organic compounds. researchgate.net
For the synthesis of this compound, a key C-C bond-forming reaction could be transitioned from a traditional organic solvent to an aqueous micellar system. Surfactants like sodium dodecyl sulfate (B86663) (SDS) or specially designed ones like TPGS-750-M form micelles that encapsulate the organic reactants, effectively increasing their local concentration and facilitating the catalytic cycle. nih.govacs.org Copper-catalyzed systems, which are often employed in the synthesis of nitrogen-containing heterocycles, have shown significant success in aqueous micellar media. acs.orgacs.org
Table 2: Comparison of Conventional vs. Hypothetical Micellar Catalysis for a Key Synthetic Step
| Parameter | Conventional System | Micellar System |
| Catalyst | Pd(OAc)₂/XPhos | PdCl₂(dtbpf) |
| Solvent | Dioxane | Water |
| Surfactant | None | TPGS-750-M (2 wt%) |
| Temperature | 80-100 °C | Room Temperature |
| Environmental Impact | High (Organic Solvent) | Low (Aqueous Media) |
| Potential Yield | Good to Excellent | Good to Excellent |
Note: This table provides a comparative example of how micellar catalysis could be applied to improve the sustainability of a synthetic step.
The adoption of such "green" catalytic systems not only reduces environmental impact but can also lead to milder reaction conditions and simplified product isolation. researchgate.net
High-Throughput Experimentation in Synthetic Route Optimization
High-Throughput Experimentation (HTE) has revolutionized reaction optimization by enabling the rapid, parallel execution of a large number of experiments. youtube.com This methodology utilizes multi-well plates and robotic liquid handlers to screen a wide array of catalysts, ligands, solvents, and other reaction parameters simultaneously. acs.org
In optimizing the synthesis of this compound, HTE can dramatically accelerate the identification of optimal conditions that might be missed in a traditional one-by-one approach. youtube.com For instance, a 96-well plate could be used to screen 12 different catalysts against 8 different bases, all in a single run. This data-rich approach provides a comprehensive understanding of the reaction landscape. researchgate.net
The workflow for an HTE campaign typically involves:
Design: A matrix of experiments is designed to test various parameters.
Execution: Automated systems dispense reagents into miniaturized reactor wells.
Analysis: Rapid analytical techniques, such as UPLC-MS, are used to determine the outcome of each reaction.
Data Interpretation: Software tools help visualize the vast amount of data, allowing chemists to quickly identify successful "hits" or trends. researchgate.net
This approach is particularly valuable for complex reactions where the interplay between multiple variables is not well understood, making it an indispensable tool for modern process development. youtube.comacs.org
Chemo- and Regioselectivity in Synthesis of this compound
Controlling chemo- and regioselectivity is a paramount challenge in the synthesis of highly functionalized heteroaromatic compounds.
Regioselectivity refers to the control of reaction at a specific position on the molecule. The pyridine ring in the target compound has several distinct positions. In a precursor like 3-bromo-6-methoxypyridine, metal-catalyzed cross-coupling reactions are expected to occur with high regioselectivity at the C3 position due to the presence of the carbon-bromine bond. The directing effects of the methoxy group and the ring nitrogen atom are critical in reactions involving the functionalization of the pyridine core itself, guiding substituents to specific locations. Careful selection of reagents and reaction conditions is essential to ensure the desired connectivity. rsc.org
Chemoselectivity involves the selective reaction of one functional group in the presence of others. During the synthesis of this compound, potential challenges include:
Aldehyde Reactivity: The target aldehyde group is highly reactive and can undergo self-condensation or oxidation. The final synthetic step must be designed to be mild enough to preserve this functionality.
Methoxy Group Stability: Under certain conditions (e.g., strongly acidic or with certain Lewis acids), the methoxy group could be cleaved.
Pyridine Nitrogen Reactivity: The basic nitrogen atom can be protonated or can coordinate to metal catalysts, potentially influencing or inhibiting the desired reaction.
Achieving high selectivity often involves the use of specific catalysts that can differentiate between functional groups, the application of protecting group strategies, or the fine-tuning of reaction conditions to favor the desired transformation. nih.gov
Reactivity and Reaction Mechanisms of 2 6 Methoxypyridin 3 Yl Acetaldehyde
Reactions at the Aldehyde Functionality
The acetaldehyde (B116499) moiety is a key center of reactivity in the molecule. The carbon-oxygen double bond is highly polarized, with the carbon atom bearing a partial positive charge, rendering it susceptible to attack by a wide array of nucleophiles.
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of this intermediate yields an alcohol. libretexts.org
The general mechanism proceeds in two steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon, forming a new carbon-nucleophile bond and a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen atom of the alkoxide is protonated by an acid source (like water or added acid) to give the final alcohol product. libretexts.org
Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and the presence of only one electron-donating alkyl group. gauthmath.com The reactivity of the carbonyl carbon can be enhanced by adjacent electron-withdrawing groups. masterorganicchemistry.com A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Source) | Intermediate Product | Final Product Name |
| Hydride ion (from NaBH₄ or LiAlH₄) | Alkoxide | 2-(6-Methoxypyridin-3-yl)ethanol |
| Cyanide ion (from HCN/base) | Alkoxide | 3-Hydroxy-3-(6-methoxypyridin-3-yl)propanenitrile (a cyanohydrin) |
| Alkyl group (from Grignard or organolithium reagents, e.g., CH₃MgBr) | Alkoxide | 1-(6-Methoxypyridin-3-yl)propan-2-ol |
2-(6-Methoxypyridin-3-yl)acetaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. ijacskros.com
The mechanism involves two main stages:
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon to form a zwitterionic intermediate that quickly undergoes proton transfer to form a neutral carbinolamine.
Dehydration: The carbinolamine is protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). The nitrogen's lone pair of electrons then forms a double bond with the carbon, expelling water and forming an iminium ion, which is subsequently deprotonated to give the stable Schiff base.
This reaction is fundamental in synthetic organic chemistry for creating carbon-nitrogen double bonds. bibliomed.orgneliti.com A structurally similar compound, 2-methoxyphenylacetaldehyde, has been shown to form Schiff bases upon reaction with aminothiophenol.
Table 2: Predicted Schiff Base Formation with Various Primary Amines
| Primary Amine | Product Name |
| Aniline | N-(2-(6-methoxypyridin-3-yl)ethylidene)aniline |
| Ethylamine | N-(2-(6-methoxypyridin-3-yl)ethylidene)ethanamine |
| Benzylamine | N-(2-(6-methoxypyridin-3-yl)ethylidene)-1-phenylmethanamine |
| Hydroxylamine | This compound oxime |
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aldehydes are highly susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium dichromate(VI) in acidic solution (Jones reagent), can effectively convert this compound into 2-(6-Methoxypyridin-3-yl)acetic acid. libretexts.orgorganic-chemistry.org The reaction typically proceeds via the formation of a hydrate (B1144303) (gem-diol) intermediate upon addition of water to the aldehyde, which is then oxidized. libretexts.org
Reaction: R-CHO + [O] → R-COOH
Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 2-(6-Methoxypyridin-3-yl)ethanol. This is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. The reaction mechanism is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
Reaction: R-CHO + 2[H] → R-CH₂OH
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency makes it less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic attack. The substituents—a methoxy (B1213986) group at the 6-position and an acetaldehyde group at the 3-position—significantly influence the ring's reactivity and the regioselectivity of substitution reactions.
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is difficult and requires harsh conditions, with substitution occurring primarily at the 3-position (meta to the nitrogen). However, the reactivity is strongly influenced by substituents.
In this compound, the key influences are:
Pyridine Nitrogen: Deactivates the ring towards electrophiles and directs incoming electrophiles to the meta-positions (C3 and C5).
Methoxy Group (-OCH₃) at C6: This is a strong activating group due to its ability to donate electron density via resonance. It directs electrophilic attack to the ortho and para positions relative to itself. In this case, the ortho position is C5 and the para position is C3.
Acetaldehyde Group (-CH₂CHO) at C3: This group is weakly deactivating due to its inductive electron-withdrawing effect.
The powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate the reactivity. Since the para-position (C3) is already substituted, electrophilic attack is most likely to occur at the ortho-position, C5. The C4 position is also a potential site for substitution. Studies on the related 2-methoxypyridine (B126380) show that electrophilic substitution, such as sulfonation or bromination, is directed to the 3- or 4-positions. brainly.combrainly.com
Nucleophilic aromatic substitution (SₙAr) on the pyridine ring is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6), as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comwikipedia.org
For this compound:
The C2 and C6 positions are activated towards nucleophilic attack by the ring nitrogen.
The C6 position is occupied by a methoxy group. While methoxy is not a traditional leaving group like a halide, nucleophilic displacement of methoxy groups on electron-deficient rings can be achieved under specific conditions, for instance, using strong nucleophiles like amines in the presence of sodium hydride. ntu.edu.sg
The C2 and C4 positions are unsubstituted. Nucleophilic attack at these positions would require the displacement of a hydride ion, a reaction that typically requires specific conditions (e.g., the Chichibabin reaction).
The presence of the electron-donating methoxy group at C6 would generally disfavor nucleophilic attack at the adjacent C5 position. Therefore, any potential SₙAr reaction would most likely target the C2 or C6 positions, potentially leading to the displacement of the methoxy group if a sufficiently strong nucleophile and appropriate reaction conditions are employed. youtube.com
Role of the Methoxy Group in Directing Reactivity
The methoxy group at the C6 position of the pyridine ring plays a significant role in modulating the electronic properties and, consequently, the reactivity of this compound. As an electron-donating group through resonance and an electron-withdrawing group through induction, its net effect influences both electrophilic and nucleophilic reactions.
The methoxy group increases the electron density of the pyridine ring, particularly at the ortho (C5) and para (C3) positions relative to itself. reddit.com This enhanced electron density makes the ring more susceptible to electrophilic attack at these positions, although pyridine itself is generally electron-deficient and reactive towards electrophiles only under harsh conditions. quora.com
Conversely, the increased electron density deactivates the ring towards nucleophilic aromatic substitution. Nucleophilic attack is more likely to occur at positions with lower electron density, such as C2 and C4. acs.org
In the context of metalation, the methoxy group can act as a directing group, favoring deprotonation at the adjacent C5 position. However, the directing effect of the acetaldehyde substituent (or its protected form) and the inherent acidity of the other ring protons will also influence the final regioselectivity of the metalation reaction.
Table 2: Predicted Influence of the Methoxy Group on the Reactivity of the Pyridine Ring
| Position | Electronic Effect of Methoxy Group | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |
| C2 | Weakly influenced | Low | High |
| C3 | Electron-donating (para) | High | Low |
| C4 | Weakly influenced | Moderate | High |
| C5 | Electron-donating (ortho) | High | Low |
Enzymatic Transformations and Biomimetic Reactions (from a chemical perspective)
From a chemical perspective, enzymatic transformations and biomimetic reactions of this compound are of interest for understanding its metabolic fate and for developing novel synthetic routes. The aldehyde functionality and the methoxypyridine core are both susceptible to various enzymatic conversions.
The acetaldehyde moiety is a primary target for oxidative and reductive biotransformations. Aldehyde dehydrogenases (ALDHs) can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, 2-(6-methoxypyridin-3-yl)acetic acid. nih.gov This is a common metabolic pathway for aldehydes in biological systems. nih.gov Conversely, alcohol dehydrogenases (ADHs) or other carbonyl reductases can reduce the aldehyde to the corresponding primary alcohol, 2-(6-methoxypyridin-3-yl)ethanol. nih.govresearchgate.net These enzymatic reductions often exhibit high stereoselectivity, which is of synthetic interest. tudelft.nl
Table 3: Plausible Oxidative and Reductive Biotransformations of the Acetaldehyde Moiety
| Transformation | Enzyme Class | Product |
| Oxidation | Aldehyde Dehydrogenase (ALDH) | 2-(6-Methoxypyridin-3-yl)acetic acid |
| Reduction | Alcohol Dehydrogenase (ADH) / Carbonyl Reductase | 2-(6-Methoxypyridin-3-yl)ethanol |
Cytochrome P450 (CYP) enzymes are a versatile class of monooxygenases that can catalyze a wide range of reactions, including hydroxylations, epoxidations, and, less commonly, rearrangements and C-C bond cleavage. nih.gov The metabolism of many drugs containing a pyridine ring is mediated by CYP enzymes. nih.govuv.esmdpi.com
For this compound, P450-catalyzed reactions could occur on both the pyridine ring and the acetaldehyde side chain. Hydroxylation of the pyridine ring at one of the available carbon atoms is a plausible metabolic pathway. The exact position of hydroxylation would depend on the specific CYP isoform involved.
While less common, P450-catalyzed C-C bond cleavage is a known phenomenon in drug metabolism. nih.govchemrxiv.org In the case of this compound, oxidative cleavage of the C-C bond between the pyridine ring and the acetaldehyde side chain could potentially occur, leading to the formation of 6-methoxypyridine-3-carbaldehyde and a C1 fragment. The mechanism of such a reaction would likely involve initial oxidation of the carbon atom adjacent to the ring or the aldehyde group, followed by rearrangement and bond scission. researchgate.net However, without experimental data, such a pathway remains speculative.
2 6 Methoxypyridin 3 Yl Acetaldehyde As a Key Synthetic Intermediate
Incorporation into Complex Heterocyclic Systems
The strategic placement of a reactive acetaldehyde (B116499) moiety on the pyridine (B92270) ring allows for its participation in a variety of cyclization reactions, leading to the formation of intricate, multi-ring structures.
Synthesis of Fused Pyridine Derivatives
The reactivity of the aldehyde group in 2-(6-Methoxypyridin-3-yl)acetaldehyde is central to its role in constructing fused pyridine systems. This is often achieved through condensation reactions with various nucleophiles, followed by intramolecular cyclization. For instance, reaction with binucleophilic reagents can lead to the formation of a new ring fused to the initial pyridine structure. The specific nature of the resulting fused system is dictated by the choice of the reaction partner and the conditions employed.
| Reagent Type | Resulting Fused System (Example) | Reaction Principle |
| Amines with a secondary functional group (e.g., aminothiols, aminophenols) | Thiazolopyridines, Oxazolopyridines | Initial imine formation followed by intramolecular nucleophilic attack on the pyridine ring or a suitably positioned electrophile. |
| Active methylene (B1212753) compounds | Pyrido[3,4-b]pyridines | Knoevenagel condensation followed by cyclization. |
These synthetic routes capitalize on the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the introduced reagent to build complexity in a controlled manner.
Construction of Multi-Ring Architectures
Beyond simple fused systems, this compound can serve as a linchpin in the assembly of more complex, multi-ring architectures. Its bifunctional nature—the reactive aldehyde and the pyridine ring which can be further functionalized—allows for sequential or tandem reactions to build multiple rings. For example, the aldehyde can be used to form an initial heterocyclic ring, and subsequent modifications to the pyridine core or the newly formed ring can set the stage for additional cyclizations, leading to elaborate, three-dimensional molecular frameworks.
Precursor for Advanced Pyridine-Containing Scaffolds
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. This compound is a valuable precursor for creating advanced pyridine-containing scaffolds, which are central to the development of new therapeutic agents. The methoxypyridine unit is a common motif in bioactive molecules, and the acetaldehyde side chain provides a convenient handle for elaboration.
| Scaffold Type | Synthetic Transformation of Acetaldehyde | Potential Application |
| Aminopyridine Derivatives | Reductive amination | Building blocks for kinase inhibitors |
| Pyridyl-substituted Heterocycles | Condensation with hydrazines, ureas, etc. | Scaffolds for various receptor modulators |
| Chiral Pyridyl Alcohols | Asymmetric reduction | Intermediates for chiral ligands and catalysts |
The transformation of the acetaldehyde group allows for the introduction of a wide range of functional groups and structural motifs, thereby generating a library of novel pyridine-based scaffolds for drug discovery programs.
Strategies for Derivatization to Access Diverse Compound Libraries
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The strategic derivatization of this compound is an efficient approach to generate such libraries. The reactivity of the aldehyde is key to these strategies.
A variety of well-established chemical transformations can be applied to the aldehyde functional group to introduce diversity:
Reductive Amination: Reaction with a diverse set of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a wide array of aminoethylpyridine derivatives.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into a variety of alkenes, introducing carbon-carbon double bonds with control over stereochemistry. The nature of the phosphorus ylide used determines the substituent on the newly formed double bond.
Aldol (B89426) and Knoevenagel Condensations: These classic carbon-carbon bond-forming reactions, when performed with a range of ketones, esters, or other active methylene compounds, lead to a diverse set of α,β-unsaturated carbonyl compounds or related structures.
Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides access to a wide variety of secondary alcohols, which can be further functionalized.
By employing these and other synthetic methods in a combinatorial fashion, large and diverse libraries of compounds, all containing the core 6-methoxypyridin-3-yl motif, can be rapidly assembled and screened for biological activity.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.
For 2-(6-Methoxypyridin-3-yl)acetaldehyde, ¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. The expected signals would include those for the aldehyde proton (-CHO), the methylene (B1212753) protons (-CH₂-), the protons on the pyridine (B92270) ring, and the methoxy (B1213986) group protons (-OCH₃). The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aldehyde proton is typically found significantly downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The methylene protons would likely appear as a doublet, coupled to the aldehyde proton. The aromatic protons on the pyridine ring would exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their positions and coupling constants (J). The methoxy protons would characteristically appear as a singlet further upfield.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the aldehyde group would be expected to have a chemical shift in the range of 190-200 ppm. The carbons of the pyridine ring and the methoxy carbon would also have characteristic chemical shifts.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further elucidate the structure. COSY spectra reveal proton-proton coupling correlations, helping to establish the connectivity of proton networks within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments of ¹H and ¹³C signals.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| Aldehyde-H | ~9.8 | t (triplet) | ~2-3 |
| Methylene-H₂ | ~3.7 | d (doublet) | ~2-3 |
| Pyridine-H (position 2) | ~8.1 | d (doublet) | ~2 |
| Pyridine-H (position 4) | ~7.6 | dd (doublet of doublets) | ~8, 2 |
| Pyridine-H (position 5) | ~6.8 | d (doublet) | ~8 |
| Methoxy-H₃ | ~3.9 | s (singlet) | N/A |
Note: These are predicted values based on analogous structures and may differ from experimental results.
Mass Spectrometry Techniques (HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this compound, allowing for the determination of its elemental formula with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to analyze the purity of the compound and to study its fragmentation pattern. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by showing how the molecule breaks apart under specific conditions. This data can help to confirm the connectivity of the different functional groups within the molecule.
Infrared and UV-Visible Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aldehyde, aromatic, and aliphatic protons, as well as C-O stretching for the methoxy group and C-N stretching for the pyridine ring.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyridine ring, an aromatic system, would lead to characteristic absorption bands in the UV region, typically around 200-300 nm. The position and intensity of these bands can be influenced by the substituents on the ring, such as the methoxy and acetaldehyde (B116499) groups.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1720-1740 |
| Aldehyde | C-H stretch | 2720 and 2820 (two bands) |
| Aromatic Ring | C=C stretch | 1500-1600 |
| Methoxy Group | C-O stretch | 1000-1300 |
| Aromatic C-H | C-H stretch | ~3000-3100 |
| Aliphatic C-H | C-H stretch | ~2850-2960 |
X-ray Crystallography for Solid-State Structure Elucidation
If this compound can be obtained as a suitable single crystal, X-ray crystallography can be used to determine its three-dimensional molecular structure in the solid state with atomic resolution. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, offering the most definitive structural proof.
Chromatographic Purity and Separation Techniques (HPLC, UPLC, SFC)
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques that would be used to determine the purity of this compound. By developing a suitable chromatographic method (i.e., selecting the appropriate column and mobile phase), a single sharp peak corresponding to the compound would indicate a high degree of purity. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.
Supercritical Fluid Chromatography (SFC) is another separation technique that uses a supercritical fluid as the mobile phase. It can be particularly useful for the purification of compounds that are not suitable for traditional HPLC.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to describing the behavior of electrons in molecules. These calculations provide insights into chemical bonding, reactivity, and various molecular properties.
An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding its reactivity, as electron-rich areas are susceptible to electrophilic attack, while electron-deficient areas are prone to nucleophilic attack. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be a key focus. The energy and shape of these frontier orbitals are critical in predicting the outcomes of chemical reactions and the molecule's electronic properties.
The flexibility of the acetaldehyde (B116499) side chain allows for multiple spatial arrangements, or conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is vital as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. Furthermore, the potential for tautomerism, specifically keto-enol tautomerism in the acetaldehyde moiety, would be investigated. Computational methods can predict the relative stabilities of the keto and enol forms and the energy barrier for their interconversion, which has significant implications for the compound's reactivity and spectroscopic signature.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of the molecule.
| Spectroscopic Technique | Predicted Parameters | Insights Gained |
| NMR Spectroscopy | Chemical shifts (¹H and ¹³C), spin-spin coupling constants | Provides a detailed map of the molecular structure, confirming the connectivity of atoms and providing information about the electronic environment of each nucleus. |
| IR Spectroscopy | Vibrational frequencies and intensities | Identifies the presence of specific functional groups (e.g., C=O stretch of the aldehyde, C-O stretch of the methoxy (B1213986) group) and provides information about the molecule's vibrational modes. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Predicts the wavelengths at which the molecule absorbs light, offering insights into its electronic structure and the nature of its chromophores. |
These predicted spectra serve as a valuable reference for experimentalists and can help in the interpretation of experimental data.
Mechanistic Studies Using Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
For any proposed reaction involving 2-(6-Methoxypyridin-3-yl)acetaldehyde, such as its oxidation, reduction, or participation in condensation reactions, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate. By analyzing the geometry and energy of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity.
Beyond identifying the transition state, computational methods can map out the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This provides a detailed, step-by-step description of the reaction mechanism. By calculating the energies of all species along the reaction coordinate, a comprehensive energy profile can be constructed, which is invaluable for understanding the thermodynamics and kinetics of the reaction.
Reactivity Descriptors (e.g., Conceptual DFT Global Reactivity Descriptors)
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic reactivity of molecules. While specific computational studies on this compound are not available in the current body of scientific literature, its reactivity can be analyzed using the principles of Conceptual Density Functional Theory (DFT). This theoretical framework utilizes global reactivity descriptors to predict and rationalize the chemical behavior of a molecule based on its electronic structure. These descriptors, derived from the change in energy with respect to the number of electrons, offer a quantitative measure of a molecule's stability and reactivity.
The primary global reactivity descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ): This descriptor represents the escaping tendency of electrons from a system in its ground state. acs.orgrsc.org A higher chemical potential (less negative value) indicates a greater tendency to donate electrons, signifying nucleophilic character. Conversely, a lower chemical potential (more negative value) suggests a higher tendency to accept electrons, indicating electrophilic character. It is formally defined as the first derivative of the total energy (E) with respect to the number of electrons (N) at a constant external potential v(r).
Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution or a change in its number of electrons. ias.ac.innih.govresearchgate.net A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," implying high stability and low reactivity. ias.ac.in Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. researchgate.net It is defined as the second derivative of the energy with respect to the number of electrons.
The reactivity of this compound is influenced by the electronic interplay of its constituent functional groups: the pyridine (B92270) ring, the methoxy group, and the acetaldehyde side chain. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The methoxy group, attached at the 6-position, is generally considered an electron-donating group through resonance, which can increase the electron density on the pyridine ring. stackexchange.com The acetaldehyde group at the 3-position is an electron-withdrawing group due to the carbonyl moiety.
To illustrate how these descriptors are used, the following table presents hypothetical values for this compound and its parent structures. It is important to note that these are illustrative values for educational purposes and are not derived from actual quantum chemical calculations.
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |
| Pyridine | -3.5 | 3.0 | 2.04 |
| Acetaldehyde | -2.8 | 4.5 | 0.87 |
| Anisole (Methoxybenzene) | -2.5 | 3.5 | 0.89 |
| This compound | -3.1 | 3.2 | 1.50 |
In this hypothetical table, the chemical potential of this compound is intermediate, reflecting the combined electronic effects of its components. The chemical hardness suggests a moderate reactivity, and the electrophilicity index points towards a molecule that can act as a moderate electrophile, likely at the carbonyl carbon of the acetaldehyde group and potentially at specific positions on the pyridine ring. A full computational study would be necessary to determine the precise values of these descriptors and to map the local reactivity (i.e., which atoms are most susceptible to electrophilic or nucleophilic attack) using concepts like Fukui functions.
Future Directions in the Academic Research of 2 6 Methoxypyridin 3 Yl Acetaldehyde
Development of Novel and Sustainable Synthetic Routes
The initial and most critical area of future research will be the development of efficient and environmentally benign methods for the synthesis of 2-(6-methoxypyridin-3-yl)acetaldehyde. Currently, there are no established, high-yield synthetic protocols specifically for this compound. Future research is likely to focus on the following areas:
Green Chemistry Approaches: Exploration of synthetic pathways that minimize hazardous reagents and solvents will be a key theme. This could involve leveraging catalytic methods, one-pot reactions, and starting materials derived from renewable feedstocks. nih.govacs.org Microwave-assisted organic synthesis, for instance, has been shown to be a green and efficient method for preparing various pyridine (B92270) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govacs.org
Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) could provide a streamlined route to the target molecule. MCRs are highly convergent and atom-economical, making them an attractive strategy for sustainable synthesis. nih.gov
Catalytic C-C Bond Formation: The development of novel catalytic systems, particularly those based on abundant and non-toxic metals, for the coupling of a pyridine precursor with a two-carbon synthon will be a significant area of investigation. This could involve modifications of established cross-coupling reactions to accommodate the specific electronic properties of the 6-methoxypyridine scaffold.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. nih.govacs.org | Scalability, requirement for specialized equipment. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Identification of suitable reaction components and conditions. |
| Catalytic Cross-Coupling | High functional group tolerance, potential for asymmetric synthesis. | Catalyst cost and sensitivity, optimization of reaction conditions. |
Exploration of Undiscovered Reactivity Patterns
Once viable synthetic routes are established, the next logical step will be a comprehensive investigation into the reactivity of this compound. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing pyridine nitrogen, and the reactive aldehyde functionality suggests a rich and complex chemical behavior. Future research will likely focus on:
Nucleophilic Addition Reactions: A detailed study of the aldehyde's reactivity towards a wide range of nucleophiles will be fundamental. This will not only establish its basic chemical properties but also open doors for its use as a building block in more complex molecular architectures.
Dearomatization Reactions: The nucleophilic dearomatization of pyridines is a powerful tool for the synthesis of complex N-heterocycles. acs.org Investigating the susceptibility of the 6-methoxypyridine ring in this compound to dearomatization strategies could lead to the discovery of novel molecular scaffolds.
Oxidation and Reduction Chemistry: Systematic studies on the oxidation of the aldehyde to a carboxylic acid and its reduction to an alcohol will be essential for understanding its stability and for creating a family of related derivatives for further investigation.
Application in Advanced Materials or Catalyst Design (non-biological focus)
The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science and catalysis. Future research in this area could explore:
Pyridine-Based Ligands: The pyridine nitrogen atom provides a coordination site for metal ions. acs.org Future work could involve the transformation of the acetaldehyde (B116499) moiety into more complex chelating groups to create novel ligands for catalysis or functional metal-organic frameworks (MOFs).
Organic Electronics: Pyridine derivatives are of interest in the development of organic materials for electronic applications due to their redox properties. mdpi.com Research into polymers or small molecules derived from this compound could uncover new materials with interesting photophysical or conductive properties. researchgate.netrsc.org
Covalent Organic Frameworks (COFs): The aldehyde functionality could be utilized in the construction of COFs through condensation reactions. Pyridine-containing COFs have shown promise for various applications, and the methoxy group could be used to tune the properties of the resulting framework. rsc.orgresearchgate.net
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies
A synergistic approach combining experimental and computational methods will be crucial for gaining a deep understanding of the properties and reactivity of this compound.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, reaction mechanisms, and electronic structures. researchgate.net Such studies can guide experimental design and help to rationalize observed reactivity. For example, computational studies on pyridine derivatives have been used to understand their redox properties and to predict their behavior in various applications. mdpi.com
Spectroscopic and Crystallographic Analysis: Thorough characterization of the compound and its reaction products using advanced spectroscopic techniques (NMR, IR, MS) and single-crystal X-ray diffraction will be essential to confirm structures and to provide empirical data for comparison with computational models.
Kinetic Studies: Detailed kinetic analysis of key reactions will provide valuable insights into reaction mechanisms and the influence of the methoxy and pyridine moieties on the reactivity of the aldehyde.
The table below outlines the potential synergies between experimental and computational approaches:
| Research Question | Experimental Approach | Computational Approach |
| Reaction Mechanism | Kinetic studies, isolation of intermediates, isotopic labeling. | DFT calculations of transition states and reaction pathways. |
| Spectroscopic Properties | NMR, IR, UV-Vis spectroscopy. | Prediction of spectroscopic data to aid in structural elucidation. |
| Electronic Structure | Cyclic voltammetry. | Calculation of molecular orbitals and electrostatic potential maps. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
